4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid
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Overview
Description
4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid is a complex organic compound with the molecular formula C17H19NO6S. It is characterized by the presence of a sulfonamide group, a methoxyphenoxy group, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The reaction begins with the formation of the methoxyphenoxy intermediate through the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Butanoic Acid: Finally, the sulfonylated intermediate is coupled with butanoic acid under acidic or basic conditions to yield the desired product
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid
- 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Uniqueness
4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
606944-95-0 |
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Molecular Formula |
C17H19NO6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-5-2-3-6-16(15)24-13-8-10-14(11-9-13)25(21,22)18-12-4-7-17(19)20/h2-3,5-6,8-11,18H,4,7,12H2,1H3,(H,19,20) |
InChI Key |
CMIXGGNCGJJSQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |
Origin of Product |
United States |
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